molecular formula C10H14N2O3S3 B1405170 3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate CAS No. 2034157-54-3

3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate

Cat. No.: B1405170
CAS No.: 2034157-54-3
M. Wt: 306.4 g/mol
InChI Key: ZTBXUBMAZWLXHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate is a complex organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.

Biochemical Analysis

Biochemical Properties

3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit quorum sensing signals in Chromobacterium violaceum by binding to the CviR receptor . This interaction disrupts the communication between bacterial cells, thereby inhibiting biofilm formation and virulence factor production.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can inhibit quorum sensing-mediated GFP signals in Pseudomonas aeruginosa, leading to reduced biofilm formation and enhanced biofilm clearance . Additionally, it has shown cytotoxic activity against various human tumor cell lines, indicating its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a quorum sensing inhibitor by binding to the CviR receptor in Chromobacterium violaceum and the LasR receptor in Pseudomonas aeruginosa . These interactions prevent the activation of quorum sensing pathways, thereby inhibiting the expression of virulence factors and biofilm formation. Additionally, the compound has been shown to exhibit enzyme inhibition activity, further contributing to its biological effects .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory activity over extended periods . Long-term studies have shown that it can effectively inhibit biofilm formation and reduce virulence factor production in bacterial cultures, indicating its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that at lower dosages, the compound effectively inhibits quorum sensing and reduces biofilm formation without causing significant toxicity . At higher dosages, toxic or adverse effects may be observed, highlighting the importance of optimizing dosage levels for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, contributing to its biological activity . The compound’s interactions with enzymes involved in quorum sensing pathways further highlight its role in modulating bacterial metabolism and virulence .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target cells . These interactions ensure that the compound reaches its site of action, thereby exerting its inhibitory effects on quorum sensing and biofilm formation .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization ensures that the compound interacts with its target biomolecules, thereby modulating cellular processes and inhibiting quorum sensing pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate typically involves a multi-step process. One common method includes the condensation of substituted arylaldehyde, 2-amino-6-halo/4-methyl-benzo[d]thiazole, and 2-naphthol or 6-hydroxy quinoline in the presence of sodium chloride in water, often facilitated by microwave irradiation . This method is efficient and yields high-purity products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate stands out due to its unique combination of a thiazole ring with methylthio and methanesulfonate groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methanesulfonic acid;3-methyl-6-methylsulfanyl-1,3-benzothiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S2.CH4O3S/c1-11-7-4-3-6(12-2)5-8(7)13-9(11)10;1-5(2,3)4/h3-5,10H,1-2H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBXUBMAZWLXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)SC)SC1=N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate
Reactant of Route 2
3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate
Reactant of Route 3
Reactant of Route 3
3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate
Reactant of Route 4
Reactant of Route 4
3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate
Reactant of Route 5
3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate
Reactant of Route 6
Reactant of Route 6
3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.